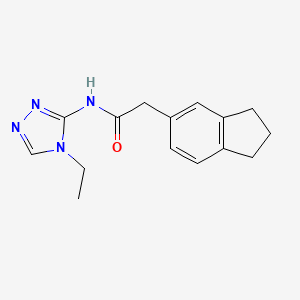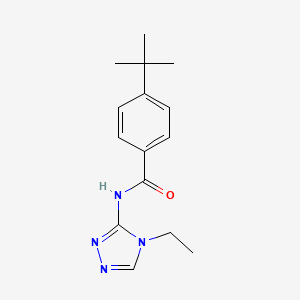
4-tert-butyl-N-(4-ethyl-1,2,4-triazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(4-ethyl-1,2,4-triazol-3-yl)benzamide is an organic compound that features a benzamide core substituted with a tert-butyl group and an ethyl-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-ethyl-1,2,4-triazol-3-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amide Bond Formation: The final step involves the coupling of the triazole derivative with 4-tert-butylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(4-ethyl-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or triazoles.
Scientific Research Applications
4-tert-butyl-N-(4-ethyl-1,2,4-triazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-ethyl-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to mimic the action of natural substrates or inhibitors. The tert-butyl group can enhance the lipophilicity of the compound, improving its ability to cross cell membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-methyl-1,2,4-triazol-3-yl)benzamide
- 4-tert-butyl-N-(4-phenyl-1,2,4-triazol-3-yl)benzamide
- 4-tert-butyl-N-(4-isopropyl-1,2,4-triazol-3-yl)benzamide
Uniqueness
4-tert-butyl-N-(4-ethyl-1,2,4-triazol-3-yl)benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethyl group on the triazole ring can influence the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-tert-butyl-N-(4-ethyl-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-5-19-10-16-18-14(19)17-13(20)11-6-8-12(9-7-11)15(2,3)4/h6-10H,5H2,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWZQBQECZNDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone](/img/structure/B7058105.png)
![2-cyclopentyl-N-[2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7058110.png)
![2H-benzotriazol-5-yl-[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7058124.png)
![N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7058126.png)
![5-(4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-10-ylsulfonyl)thiophene-3-carboxylic acid](/img/structure/B7058128.png)
![1-[2-[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7058134.png)
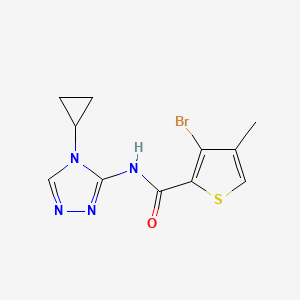
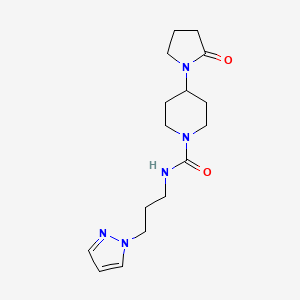
![N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-indole-5-carboxamide](/img/structure/B7058158.png)

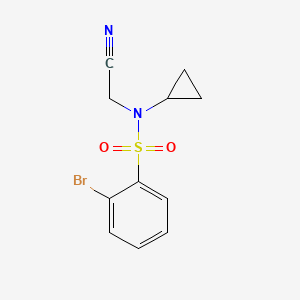
![3-[[1-[(2-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]pyridine](/img/structure/B7058169.png)
![1-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-3-[(4-methoxy-3-methylphenyl)methyl]urea](/img/structure/B7058183.png)
